D-Valine, N-formyl-3-mercapto- D-Valine, N-formyl-3-mercapto- This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025.
All information regarding the use of this CRM can be found on the certificate of analysis.

Brand Name: Vulcanchem
CAS No.: 13833-89-1
VCID: VC8020751
InChI: InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1
SMILES: CC(C)(C(C(=O)O)NC=O)S
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol

D-Valine, N-formyl-3-mercapto-

CAS No.: 13833-89-1

Cat. No.: VC8020751

Molecular Formula: C6H11NO3S

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

D-Valine, N-formyl-3-mercapto- - 13833-89-1

Specification

CAS No. 13833-89-1
Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
IUPAC Name (2S)-2-formamido-3-methyl-3-sulfanylbutanoic acid
Standard InChI InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1
Standard InChI Key ANCLDHSEMKEXLS-BYPYZUCNSA-N
Isomeric SMILES CC(C)([C@H](C(=O)O)NC=O)S
SMILES CC(C)(C(C(=O)O)NC=O)S
Canonical SMILES CC(C)(C(C(=O)O)NC=O)S

Introduction

Chemical and Structural Characteristics

Molecular Identity and Physicochemical Properties

D-Valine, N-formyl-3-mercapto- (CAS: 13833-89-1) is a sulfur-containing chiral compound with the molecular formula C6H11NO3S\text{C}_6\text{H}_{11}\text{NO}_3\text{S}. Its structure integrates a valine backbone modified by a formyl group (-CHO) at the amino terminus and a thiol group (-SH) at the third carbon (Table 1). The compound’s molecular weight is 177.22 g/mol, and it exhibits chirality due to the D-configuration of the valine moiety.

Table 1: Key Chemical Properties of D-Valine, N-Formyl-3-Mercapto-

PropertyValue
Molecular FormulaC6H11NO3S\text{C}_6\text{H}_{11}\text{NO}_3\text{S}
Molecular Weight177.22 g/mol
CAS Registry Number13833-89-1
Functional GroupsFormyl (-CHO), Thiol (-SH)
ChiralityD-configuration

The thiol group confers redox activity, enabling participation in disulfide bond formation and metal chelation, while the formyl group enhances electrophilicity, facilitating nucleophilic reactions .

Stereochemical Considerations

Synthesis and Production Methods

Microbial and Enzymatic Synthesis

Industrial production of D-Valine, N-formyl-3-mercapto- predominantly employs microbial processes due to their high enantioselectivity. Key methods include:

  • Asymmetric Degradation of Racemic Mixtures: Microbial strains such as Pseudomonas putida selectively metabolize L-valine from DL-valine, enriching the D-enantiomer.

  • Enzymatic Hydrolysis: D-aminoacylase enzymes catalyze the stereoselective hydrolysis of N-acyl-DL-valine, yielding D-valine derivatives. Subsequent formylation and thiolation steps introduce the functional groups .

Chemical Modification Pathways

Post-synthetic modifications involve:

  • Formylation: Treatment of D-valine with formic acid or acetic-formic anhydride under controlled pH conditions.

  • Thiolation: Introduction of the mercapto group via nucleophilic substitution using thiourea or hydrogen sulfide .

Biological Activities and Mechanisms

Chelation and Detoxification

The thiol group enables D-Valine, N-formyl-3-mercapto- to bind heavy metals (e.g., lead, mercury) through coordinate covalent bonds, forming stable complexes excreted renally. This mechanism parallels that of D-penicillamine, a therapeutic agent for Wilson’s disease .

GPCR-Mediated Immune Modulation

Table 2: Comparative Bioactivity of D-Amino Acid Derivatives

CompoundTarget ReceptorBiological Effect
D-TryptophanGPR109BNeutrophil chemotaxis
D-PhenylalanineGPR109BCalcium mobilization
D-Valine, N-formyl-3-MHypotheticalPutative immune modulation

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

As a chiral building block, this compound is utilized in synthesizing:

  • Antitumor Agents: Thiol-containing compounds often disrupt redox homeostasis in cancer cells.

  • Antibiotics: Structural analogs show efficacy against multidrug-resistant bacteria .

Agricultural Chemistry

The thiol group’s reactivity supports its use in pesticide formulations, targeting sulfhydryl-containing enzymes in pests.

CompoundHazard
DL-Penicillamine HClSkin irritation, acute toxicity
D-Valine, N-formyl-3-MPotential sensitizer (analogous data)

Comparative Analysis with Structural Analogs

D-Penicillamine vs. D-Valine, N-Formyl-3-Mercapto-

  • Similarities: Both feature thiol groups and chiral centers, enabling metal chelation.

  • Differences: The formyl group in D-Valine, N-formyl-3-mercapto- enhances electrophilicity, broadening its reactivity in synthetic applications .

Future Research Directions

  • GPCR Interaction Studies: Elucidate whether D-Valine, N-formyl-3-mercapto- activates GPR109B or related receptors.

  • Therapeutic Efficacy Trials: Evaluate its potential in heavy metal detoxification and antimicrobial therapy.

  • Synthetic Optimization: Develop greener catalytic methods to improve yield and purity.

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